molecular formula C24H17BrClNO4 B2828786 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide CAS No. 921874-77-3

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide

Cat. No.: B2828786
CAS No.: 921874-77-3
M. Wt: 498.76
InChI Key: JBKXXEDKVADSOF-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is a halogenated aromatic compound featuring a benzofuran carboxamide core substituted with a 4-bromo-2-(2-chlorobenzoyl)phenyl group and a 7-ethoxy moiety. This structure combines electron-withdrawing halogens (bromine and chlorine) with an ethoxy group, which may influence electronic distribution, solubility, and binding affinity. The structural complexity of this compound necessitates advanced crystallographic methods like SHELX for precise determination of its molecular geometry and intermolecular interactions .

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrClNO4/c1-2-30-20-9-5-6-14-12-21(31-23(14)20)24(29)27-19-11-10-15(25)13-17(19)22(28)16-7-3-4-8-18(16)26/h3-13H,2H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKXXEDKVADSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group can be attached via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other halogenated benzoylphenyl derivatives and benzofuran-based molecules. Below is a detailed comparison based on substituents, molecular properties, and hypothetical biological relevance.

Substituent Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Key Features
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide 4-Bromo, 2-chlorobenzoyl, 7-ethoxy ~497.7 Dual halogenation enhances electrophilicity; ethoxy may improve solubility
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (ID25, ) 2-Chlorobenzoyl, methyl ester, tyrosine backbone ~527.0 Peptide backbone with halogenated benzoyl; ester group for metabolic stability
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (ID26, ) 4-Fluorobenzoyl, methyl ester ~511.0 Fluorine’s strong electron-withdrawing effect; potential enhanced binding
(2S)-2-({(2S)-2-Benzamido-3-[4-(cyanomethoxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate (ID23, ) Cyanomethoxy, acetate, benzamide ~559.6 Polar cyanomethoxy group; acetate ester for prodrug design

Structural and Functional Insights

  • Halogenation Patterns: The 4-bromo substituent in the target compound increases steric bulk and lipophilicity compared to smaller halogens like 4-fluoro (ID26) or 2-chloro (ID25). Bromine’s polarizability may enhance van der Waals interactions in hydrophobic binding pockets.
  • Backbone Diversity :

    • The target compound’s benzofuran carboxamide core contrasts with the peptide-based backbones of ID25 and ID24. Benzofuran’s rigid, planar structure may favor π-π stacking with aromatic residues in enzymes, whereas peptide backbones (ID25/26) enable hydrogen-bonding interactions.
  • Functional Groups: The 7-ethoxy group in the benzofuran ring likely improves solubility compared to ID23’s cyanomethoxy group, which introduces polarity but may reduce membrane permeability. Methyl esters (ID25/26) are common prodrug motifs, whereas the target’s carboxamide is metabolically stable, suggesting prolonged biological activity.

Table 1: Comparative Physicochemical Properties

Property Target Compound ID25 () ID26 ()
Molecular Weight (g/mol) 497.7 527.0 511.0
LogP (Predicted) ~3.5 ~2.8 ~2.5
Hydrogen Bond Acceptors 5 7 7
Rotatable Bonds 6 9 9
Polar Surface Area (Ų) ~90 ~120 ~120

Key Observations :

  • The target compound’s lower polar surface area (90 Ų vs. 120 Ų in ID25/26) suggests improved membrane permeability.

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Bromine Atom : Enhances reactivity and potential interactions with biological targets.
  • Chlorobenzoyl Group : May contribute to the compound's lipophilicity and ability to penetrate cellular membranes.
  • Ethoxybenzofuran Moiety : Known for various pharmacological effects, including anticancer properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as VEGFR-2, which is crucial for tumor angiogenesis.
  • Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways that control cell growth and apoptosis.
  • Gene Expression Modulation : The compound may affect the expression of genes related to cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance:

  • In Vitro Studies : Research has shown that related compounds exhibit potent activity against various cancer cell lines, including HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. These studies indicate that compounds similar to this compound can induce apoptosis in a dose-dependent manner .
CompoundCell LineIC50 (μM)Mechanism
4gHCC18065.93Apoptosis induction via VEGFR-2 inhibition
4gHeLa5.61Apoptosis induction via VEGFR-2 inhibition

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Benzofuran derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzofuran Core : Achieved through cyclization reactions involving phenolic derivatives.
  • Bromination : Introduction of the bromine atom using brominating agents like N-bromosuccinimide (NBS).
  • Chlorobenzoylation : This step involves a Friedel-Crafts acylation using 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Case Studies

  • VEGFR-2 Inhibition Study : A study demonstrated that a derivative similar to this compound showed significant inhibition of VEGFR-2 activity, with an IC50 value indicating effective modulation of angiogenic pathways critical in tumor growth .
    "The preliminary mechanism assessment showed that compound 4g could effectively trigger the apoptosis of HCC1806 cells in a dose-dependent manner" .
  • Antimicrobial Testing : Another investigation into related benzofuran compounds revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic uses beyond oncology .

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Benzofuran Core Formation: Construct the 7-ethoxybenzofuran-2-carboxamide moiety via cyclization of substituted phenols with ethyl chloroacetate, followed by carboxylation .

Substitution Reactions: Introduce the 4-bromo-2-(2-chlorobenzoyl)phenyl group via Ullmann coupling or nucleophilic aromatic substitution under palladium catalysis.

Validation: Confirm purity using LCMS (e.g., m/z 755 [M+H]+) and HPLC (retention time optimization under conditions like QC-SMD-TFA05) .

How can the molecular structure be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., ethoxy group at C7, bromo at C4).
    • Mass Spectrometry: High-resolution LCMS to verify molecular weight and fragmentation patterns.
  • Crystallography:
    • X-ray Diffraction: Grow single crystals via slow evaporation in acetone/hexane mixtures. Refine using SHELXL (for small-molecule resolution) or SHELXTL for twinned data .
    • ORTEP-3: Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the benzoylphenyl group .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities of similar benzofuran derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Compare substituent effects (e.g., bromo vs. methyl groups) on ion channel modulation (e.g., KCa1.1/3.1 targets) using patch-clamp assays .
    • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like NS11021 analogs .
  • Data Harmonization: Cross-validate bioassay results (e.g., EC50_{50} discrepancies) by standardizing assay conditions (pH, temperature) and controls .

What strategies optimize crystallization for high-resolution X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., dichloromethane/acetone mixtures) to enhance crystal lattice stability .
  • Purification: Use column chromatography (hexane/ethyl acetate gradients) to isolate enantiomerically pure fractions .
  • Software Tools: Employ SHELXD for phase problem resolution in twinned crystals and SHELXL for anisotropic refinement of halogen atoms (Br, Cl) .

How can researchers analyze electronic properties for material science applications?

Methodological Answer:

  • Computational Modeling:
    • Perform DFT calculations (Gaussian 09) to map HOMO-LUMO gaps and predict charge-transfer behavior in benzofuran-carboxamide systems .
  • Spectrofluorometry: Measure fluorescence quantum yields (e.g., λex_{\text{ex}} = 280 nm) to assess potential as organic semiconductors .

Data Contradiction Analysis

How to address discrepancies in reported pharmacological mechanisms of benzofuran derivatives?

Methodological Answer:

  • Target Validation: Use CRISPR-Cas9 knockout models to confirm specificity for ion channels (e.g., KCa3.1) versus off-target kinase inhibition .
  • Meta-Analysis: Aggregate data from crystallography (e.g., Acta Crystallographica reports) and bioassays to identify structural motifs linked to activity variance (e.g., sulfinyl vs. methoxy groups) .

Methodological Tables

Table 1: Key Analytical Conditions for Purity Assessment

ParameterConditionReference
LCMS (m/z) 755 [M+H]+
HPLC Retention 1.50 min (QC-SMD-TFA05)
X-ray Resolution 0.84 Å (SHELXL-refined)

Table 2: Computational Tools for Structural Analysis

SoftwareApplicationReference
SHELXL Small-molecule refinement
ORTEP-3 Thermal ellipsoid visualization
AutoDock Vina Docking studies

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